molecular formula C11H12N4OS B14221167 6-Ethyl-3-{[(pyridin-4-yl)methyl]sulfanyl}-1,2,4-triazin-5(2H)-one CAS No. 824983-15-5

6-Ethyl-3-{[(pyridin-4-yl)methyl]sulfanyl}-1,2,4-triazin-5(2H)-one

Cat. No.: B14221167
CAS No.: 824983-15-5
M. Wt: 248.31 g/mol
InChI Key: VXIORVRFPUGHCI-UHFFFAOYSA-N
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Description

6-Ethyl-3-{[(pyridin-4-yl)methyl]sulfanyl}-1,2,4-triazin-5(2H)-one is a heterocyclic compound that features a triazine ring substituted with an ethyl group, a pyridin-4-ylmethylsulfanyl group, and a keto group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-3-{[(pyridin-4-yl)methyl]sulfanyl}-1,2,4-triazin-5(2H)-one typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as nitriles and hydrazines under acidic or basic conditions.

    Introduction of the Pyridin-4-ylmethylsulfanyl Group: This step involves the nucleophilic substitution of a suitable leaving group on the triazine ring with pyridin-4-ylmethylthiol.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-3-{[(pyridin-4-yl)methyl]sulfanyl}-1,2,4-triazin-5(2H)-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the pyridin-4-ylmethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The keto group can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted triazine derivatives.

Scientific Research Applications

6-Ethyl-3-{[(pyridin-4-yl)methyl]sulfanyl}-1,2,4-triazin-5(2H)-one has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential antimicrobial, antiviral, or anticancer activities.

    Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and can be used in various organic transformations.

Mechanism of Action

The mechanism of action of 6-Ethyl-3-{[(pyridin-4-yl)methyl]sulfanyl}-1,2,4-triazin-5(2H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary based on the specific structure and functional groups present in the compound.

Comparison with Similar Compounds

Similar Compounds

    2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-pyridin-2-yl]methyl]sulfanyl]-1H-benzimidazole: This compound shares the pyridin-2-ylmethylsulfanyl group but has a different core structure.

    Thiazoles: These compounds have a similar sulfur-containing heterocyclic ring but differ in the overall structure and properties.

Uniqueness

6-Ethyl-3-{[(pyridin-4-yl)methyl]sulfanyl}-1,2,4-triazin-5(2H)-one is unique due to its specific combination of functional groups and the triazine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

824983-15-5

Molecular Formula

C11H12N4OS

Molecular Weight

248.31 g/mol

IUPAC Name

6-ethyl-3-(pyridin-4-ylmethylsulfanyl)-4H-1,2,4-triazin-5-one

InChI

InChI=1S/C11H12N4OS/c1-2-9-10(16)13-11(15-14-9)17-7-8-3-5-12-6-4-8/h3-6H,2,7H2,1H3,(H,13,15,16)

InChI Key

VXIORVRFPUGHCI-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C(NC1=O)SCC2=CC=NC=C2

Origin of Product

United States

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